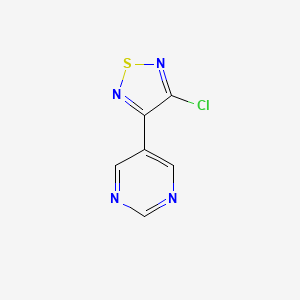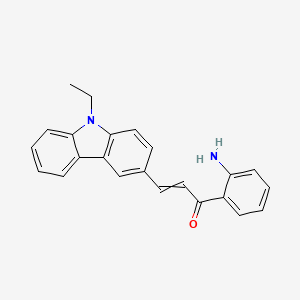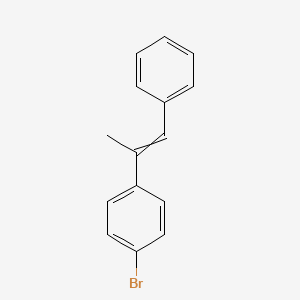
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene is an organic compound with the molecular formula C15H13Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a phenylprop-1-en-2-yl group is attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(1-phenylprop-1-en-2-yl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using safer solvents and minimizing waste, is becoming increasingly important in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylprop-1-en-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The double bond in the phenylprop-1-en-2-yl group can be reduced to form the corresponding alkane.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for methoxylation.
Oxidation: Potassium permanganate in aqueous medium for oxidation to carboxylic acids.
Reduction: Hydrogen gas in the presence of a palladium catalyst for hydrogenation.
Major Products:
Substitution: 1-Methoxy-4-(1-phenylprop-1-en-2-yl)benzene.
Oxidation: 4-(1-Phenylprop-1-en-2-yl)benzoic acid.
Reduction: 1-Bromo-4-(1-phenylpropyl)benzene.
Applications De Recherche Scientifique
1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-4-(1-phenylprop-1-en-2-yl)benzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In oxidation and reduction reactions, the phenylprop-1-en-2-yl group undergoes transformations that alter the compound’s chemical properties .
Comparaison Avec Des Composés Similaires
1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene: Similar structure but with a nitro group instead of a phenyl group.
1-Bromo-4-(1-propen-2-yl)benzene: Lacks the phenyl group, making it less complex.
4-Bromobibenzyl: Contains a bibenzyl structure instead of the phenylprop-1-en-2-yl group.
Uniqueness: Its structure allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Propriétés
Numéro CAS |
580002-13-7 |
|---|---|
Formule moléculaire |
C15H13Br |
Poids moléculaire |
273.17 g/mol |
Nom IUPAC |
1-bromo-4-(1-phenylprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C15H13Br/c1-12(11-13-5-3-2-4-6-13)14-7-9-15(16)10-8-14/h2-11H,1H3 |
Clé InChI |
KJEXYNKBSMPCBH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Nitrophenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12572451.png)
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
![2-(4-Fluorophenyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane](/img/structure/B12572463.png)
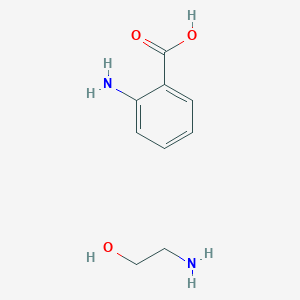

![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
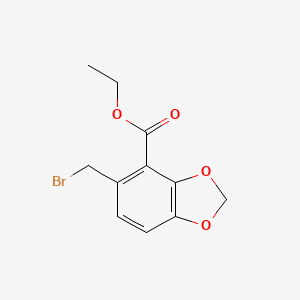
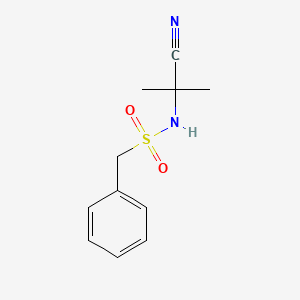
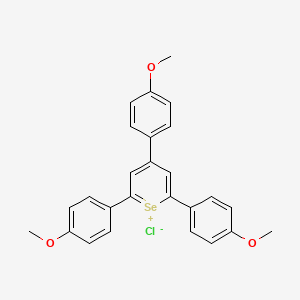
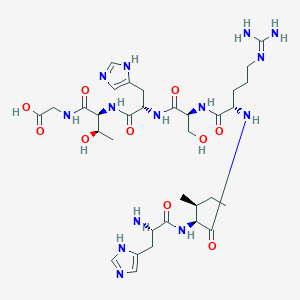
![4-[(2-Aminoethyl)peroxy]butan-1-amine](/img/structure/B12572492.png)

